REACTION_CXSMILES
|
[C:1]([CH:3]([C:8]1[CH:13]=[C:12]([S:14][CH3:15])[N:11]=[CH:10][N:9]=1)C(OC)=O)#[N:2].[Cl-].[Na+].O.CS(C)=O>C(OCC)(=O)C>[CH3:15][S:14][C:12]1[N:11]=[CH:10][N:9]=[C:8]([CH2:3][C:1]#[N:2])[CH:13]=1 |f:1.2|
|
Name
|
methyl cyano[6-(methylthio)-4-pyrimidinyl]acetate
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C(C(=O)OC)C1=NC=NC(=C1)SC
|
Name
|
Intermediate 14
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C(C(=O)OC)C1=NC=NC(=C1)SC
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
19 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (sodium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in DCM (10 mL)
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (Biotage SP4)
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0-100% ethyl acetate and iso-hexane
|
Type
|
ADDITION
|
Details
|
Fractions containing the suspected product
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CSC1=CC(=NC=N1)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 292 mg | |
YIELD: CALCULATEDPERCENTYIELD | 56.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |